3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid
Overview
Description
3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids This compound is characterized by the presence of a fluorophenyl group attached to the isoxazole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound and hydroxylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated benzene derivative with a suitable nucleophile, such as an organometallic reagent or a halide.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through various methods, such as the oxidation of an aldehyde or the hydrolysis of an ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its fluorinated phenyl group can enhance binding affinity and specificity.
Medicine: Potential applications include the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents. The compound’s ability to interact with biological targets makes it a valuable candidate for drug discovery.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to proteins or enzymes, leading to inhibition or activation of biological pathways. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid
- 3-(2-Bromo-phenyl)-5-methyl-isoxazole-4-carboxylic acid
- 3-(2-Methyl-phenyl)-5-methyl-isoxazole-4-carboxylic acid
Uniqueness
3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl group. Fluorine is known for its high electronegativity and ability to form strong bonds, which can significantly influence the compound’s chemical and biological properties. This makes it distinct from other similar compounds with different substituents, such as chlorine, bromine, or methyl groups.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDKQOQGZGDHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424363 | |
Record name | 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-20-5 | |
Record name | 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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